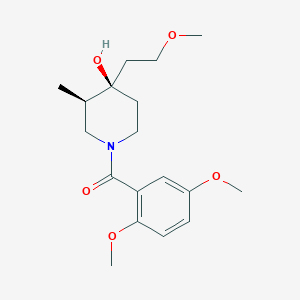
2-(4-chlorophenyl)-4-(1-pyrrolidinyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline derivatives are an essential group of compounds widely recognized in medicinal chemistry for their broad spectrum of biological activities. These compounds have been extensively studied for their applications in electronic devices, luminescent elements, and optoelectronic materials due to their unique molecular structure and properties (Lipunova et al., 2018).
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the use of polyhalogen substrates to create polysubstituted fluorescent quinazolines. Electroluminescent properties are significantly enhanced by incorporating π-extended conjugated systems, and the use of transition-metal-catalyzed reactions has streamlined the synthesis of these scaffolds, providing new pathways to pharmaceutical ingredients (Tamatam et al., 2023).
Molecular Structure Analysis
Quinazoline derivatives are characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This structural feature is crucial for their optoelectronic and photophysical properties, making them valuable in the creation of novel materials for organic light-emitting diodes (OLEDs) and other electronic applications (Lipunova et al., 2018).
Chemical Reactions and Properties
Quinazolines undergo various chemical reactions, including cyclizations and annulations, to form complex polyheterocyclic structures. These reactions are influenced by the structural and electronic effects of reagents, contributing to the diversity and functionality of quinazoline derivatives (Vaskevych et al., 2023).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as their luminescent and electroluminescent behaviors, are directly related to their molecular structure. Incorporating different fragments into the quinazoline scaffold can enhance these properties, enabling the development of materials for advanced electronic applications (Lipunova et al., 2018).
Chemical Properties Analysis
Quinazoline derivatives exhibit a wide range of chemical properties, including the ability to act as ligands in the formation of iridium complexes for OLEDs. Their chemical versatility is also evident in their use as photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
科学的研究の応用
Antimycobacterial and Cytotoxicity Studies
A study by Dilebo et al. (2021) synthesized a series of quinazolines evaluated for anti-Mycobacterium tuberculosis properties and cytotoxicity against the Raw 264.7 microphage cell line. The results revealed promising antimycobacterial activity, showcasing the potential of quinazoline derivatives in treating tuberculosis (Dilebo et al., 2021).
Antibacterial and Antioxidant Activities
Kazemi et al. (2016) developed novel pyrrolo[1,2-a]quinazoline derivatives, which were screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antioxidant activities. This study indicates the versatility of quinazoline derivatives in developing new antibacterial and antioxidant agents (Kazemi et al., 2016).
Optoelectronic Applications
Lipunova et al. (2018) reviewed the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These compounds have applications in organic light-emitting diodes, photoelectric conversion elements, and sensors, highlighting the broad utility of quinazolines in materials science (Lipunova et al., 2018).
Synthesis Methodologies
Movassaghi and Hill (2006) described a single-step conversion of various N-vinyl and N-aryl amides to corresponding pyrimidine and quinazoline derivatives, demonstrating an efficient synthetic approach for these compounds. This methodology is significant for the rapid synthesis of quinazoline derivatives with potential biological activities (Movassaghi & Hill, 2006).
Antimicrobial Agents
Desai et al. (2011) focused on synthesizing dimeric 2-(2-chlorophenyl)-quinazolin-4-ones, evaluating their potential as antimicrobial agents against various bacterial and fungal strains. The study identified several compounds with excellent or very good activity, underscoring the antimicrobial potential of quinazoline derivatives (Desai et al., 2011).
特性
IUPAC Name |
2-(4-chlorophenyl)-4-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c19-14-9-7-13(8-10-14)17-20-16-6-2-1-5-15(16)18(21-17)22-11-3-4-12-22/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZHZPBTWALSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)
![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5502072.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5502094.png)
![N-(2-{1-methyl-5-[(phenylsulfonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B5502111.png)
![4-ethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5502115.png)